[3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;hydrochloride
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Overview
Description
This compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are those that contain a ring structure containing atoms of at least two different elements . In this case, the ring contains three nitrogen atoms and two carbon atoms. The compound also contains an aminoethyl group, which suggests it may have basic properties .
Chemical Reactions Analysis
As an amine, this compound would be expected to act as a base, capable of accepting a proton . It could also participate in reactions typical of other compounds containing a 1,2,4-triazole ring.Scientific Research Applications
Catalysis
- The related triazolylmethanol ligands have been used in catalysts for Huisgen 1,3-dipolar cycloadditions. These catalysts demonstrate high activity and compatibility with free amino groups, making them outstanding in their efficiency (Ozcubukcu et al., 2009).
Synthesis of Derivatives
- Triazole scaffolds, including derivatives of 1,2,4-triazoles, are significant in creating diverse biological activities. They serve as core motifs in various clinical drugs and have been used to create a variety of novel amide and amine derivatives (Prasad et al., 2021).
Theoretical and Structural Studies
- Triazole derivatives have been the subject of extensive theoretical studies, including density functional theory (DFT) calculations, to understand their chemical behavior and interactions. Crystallographic analysis has been employed to investigate the molecular conformations and intermolecular interactions of these compounds (Moreno-Fuquen et al., 2019).
Medicinal Chemistry
- In medicinal chemistry, the 1,2,4-triazole structure is a privileged scaffold and has been used to synthesize various compounds with potential therapeutic applications. These include the design and synthesis of compounds with potential anti-convulsive activity and other pharmacological properties (Shelton, 1981).
Corrosion Inhibition
- Some 1,2,3-triazole derivatives have been investigated as corrosion inhibitors for metals in acidic mediums. Their effectiveness is due to the ability of the triazole ring to adsorb on metal surfaces through lone pair electrons (Ma et al., 2017).
Crystallography
- Triazole compounds have been examined using X-ray crystallography to understand their molecular structure and interactions. This research provides insights into the molecular architecture and potential applications of these compounds (Dong & Huo, 2009).
Mechanism of Action
properties
IUPAC Name |
[3-[(1R)-1-aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O.ClH/c1-3(6)5-7-4(2-10)8-9-5;/h3,10H,2,6H2,1H3,(H,7,8,9);1H/t3-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPCLUBIVAHFBA-AENDTGMFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=N1)CO)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NNC(=N1)CO)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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